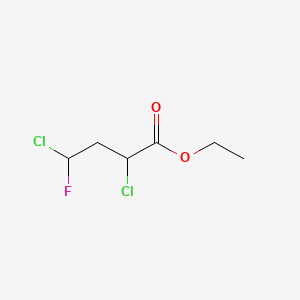
2,3,4,5-Tetrafluorophthaloyl fluoride, 98%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluorophthaloyl fluoride, 98% (TFPF) is a fluorinated acid anhydride used in the synthesis of organic compounds. It is a versatile reagent with a wide range of applications in organic synthesis, including the synthesis of fluorinated compounds, the preparation of fluorinated polymers, and the synthesis of fluorinated pharmaceuticals. TFPF is also used in the production of fluorinated drugs and in the preparation of fluorinated polymers.
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluorophthaloyl fluoride, 98% has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the preparation of fluorinated polymers, and the synthesis of fluorinated pharmaceuticals. It has also been used in the preparation of fluorinated polymers and the synthesis of fluorinated pharmaceuticals. In addition, 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% has been used in the synthesis of fluorinated polymers for use in biomedical applications and for the production of fluorinated drugs.
Mecanismo De Acción
2,3,4,5-Tetrafluorophthaloyl fluoride, 98% acts as a nucleophile in organic reactions, meaning that it can react with electrophiles to form new compounds. It is also capable of forming covalent bonds with carbon atoms, which can be used to create polymers and other compounds.
Biochemical and Physiological Effects
2,3,4,5-Tetrafluorophthaloyl fluoride, 98% has been studied for its potential biochemical and physiological effects. Studies have shown that 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% can inhibit the activity of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has also been found to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% has been found to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% is that it is a versatile reagent, which can be used in a variety of reactions. It is also relatively stable and can be stored for long periods of time without degradation. However, 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% is a hazardous material and should be handled with care. It must be stored in a cool, dry, and well-ventilated area. In addition, it should be used in a fume hood and protective clothing should be worn when handling it.
Direcciones Futuras
There are a number of potential future applications for 2,3,4,5-Tetrafluorophthaloyl fluoride, 98%. It could be used in the synthesis of new fluorinated compounds for use in the pharmaceutical industry. It could also be used to synthesize new polymers and materials for use in biomedical applications. In addition, 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% could be used in the development of new drugs and in the development of new treatments for diseases. Finally, 2,3,4,5-Tetrafluorophthaloyl fluoride, 98% could be used in the synthesis of new materials for use in the manufacture of electronics and other products.
Métodos De Síntesis
2,3,4,5-Tetrafluorophthaloyl fluoride, 98% is synthesized from the reaction of phthaloyl chloride and trifluoroacetic acid (TFA). The reaction is carried out in an inert atmosphere, such as nitrogen or argon, at a temperature of -78°C. The reaction produces a white solid, which is then purified by recrystallization in anhydrous ethanol.
Propiedades
IUPAC Name |
3,4,5,6-tetrafluorobenzene-1,2-dicarbonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F6O2/c9-3-1(7(13)15)2(8(14)16)4(10)6(12)5(3)11 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCXZYLKBVCDHHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)F)C(=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[Difluoro(trimethylsilyl)methyl]-4-(trifluoromethyl)-benzene, 97%](/img/structure/B6317042.png)







![7,7-Dibromodispiro[2.0.2⁴.1³]heptane](/img/structure/B6317104.png)
![Ethyl (2Z)-3-[(trimethylsilyl)oxy]but-2-enoate](/img/structure/B6317112.png)



